molecular formula C20H22F2N6OS B2472939 2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-52-3

2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2472939
CAS RN: 941948-52-3
M. Wt: 432.49
InChI Key: SRSZZNZOZXNBAH-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H22F2N6OS and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications

Potential PET Agent for Imaging of B-Raf(V600E) in Cancers

The compound has been explored in the context of positron emission tomography (PET) imaging for cancers. A study synthesized a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET agent for imaging of B-Raf(V600E) in cancers. This research indicates the potential of such compounds in cancer diagnosis and treatment monitoring (Wang et al., 2013).

Anticancer and Anti-5-Lipoxygenase Agents

Compounds with structural similarities have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a pyrazolo[3,4-d]pyrimidine core with the subject compound, were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Mycobacterium tuberculosis GyrB Inhibitors

Related compounds have been studied as inhibitors of Mycobacterium tuberculosis GyrB. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share the piperidin-1-yl component, were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay (Jeankumar et al., 2013).

Novel Isoxazolines and Isoxazoles Synthesis

Compounds related to the queried chemical have been used in the synthesis of novel isoxazolines and isoxazoles. These derivatives are prepared from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition (Rahmouni et al., 2014).

Piperazine-linked Bis(pyrimidines) Synthesis

A study reported the efficient synthesis of new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate. This highlights the versatility of similar compounds in complex organic synthesis (Mekky et al., 2021).

Metabolism in Antineoplastic Tyrosine Kinase Inhibitors

The compound's metabolic pathways were explored in the context of antineoplastic tyrosine kinase inhibitors like flumatinib. Understanding the metabolism of such compounds is crucial in the development of effective cancer treatments (Gong et al., 2010).

properties

IUPAC Name

2,4-difluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6OS/c1-30-20-25-17(27-8-3-2-4-9-27)15-12-24-28(18(15)26-20)10-7-23-19(29)14-6-5-13(21)11-16(14)22/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSZZNZOZXNBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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